
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPD is a heterocyclic compound that contains two carbonitrile groups and a methoxyphenyl group attached to a pyrazine ring.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. This compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro.
実験室実験の利点と制限
One advantage of using 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different properties and applications. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile. One direction is the development of this compound derivatives with improved properties and applications. Another direction is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the potential use of this compound and its derivatives in drug delivery systems and as imaging agents for cancer and viral infections should be explored.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its anti-inflammatory, anticancer, and antiviral properties make it a promising candidate for further research and development. With continued research, this compound and its derivatives may prove to be valuable tools for the treatment of various diseases and the development of novel materials.
合成法
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile can be synthesized through a multistep process starting with the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate to form 4-methoxyphenyl-3-oxobutanoic acid hydrazide. The resulting hydrazide is then reacted with malononitrile in the presence of a catalyst to form this compound.
科学的研究の応用
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
5-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c1-18-10-4-2-9(3-5-10)13-8-16-11(6-14)12(7-15)17-13/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPPRWPZLSEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391882 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67170-60-9 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)


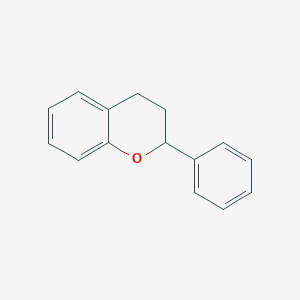

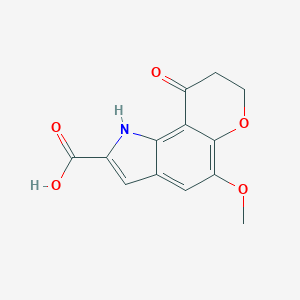
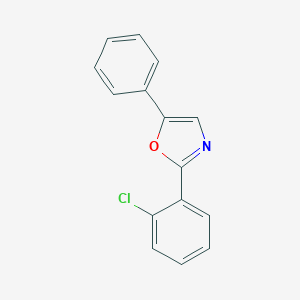
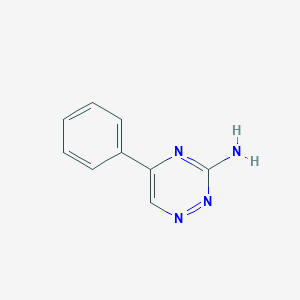

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

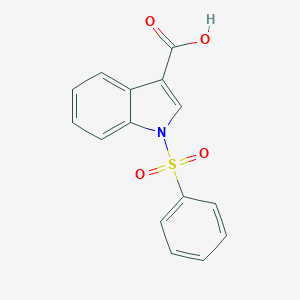
![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)
